molecular formula C16H12ClNO2S B2552856 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid CAS No. 897553-37-6

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2552856
CAS No.: 897553-37-6
M. Wt: 317.79
InChI Key: UPAXFLHVFBTFSP-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H12ClNO2S and its molecular weight is 317.79. The purity is usually 95%.
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Scientific Research Applications

Chlorogenic Acid: Nutraceutical and Food Additive

Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, exhibits health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It has applications in the prevention and treatment of metabolic syndrome and associated disorders. As a food additive, chlorogenic acid shows antimicrobial activity against a wide range of organisms and possesses antioxidant activity, particularly against lipid oxidation, offering potential for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Insights of 8-Hydroxyquinolines: Medicinal Applications

8-Hydroxyquinoline and its derivatives, known for significant biological activities, have been explored for therapeutic applications including anticancer, anti-HIV, neurodegenerative disorders, and more. Their metal chelation properties also make them potent drug candidates for various diseases. This review anticipates aiding medicinal chemists in the synthesis of pharmacologically potent agents for multiple therapeutic targets (Gupta, Luxami, & Paul, 2021).

Analytical Methods for Antioxidant Activity

A critical review of various tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, among others. These methods, based on chemical reactions and spectrophotometry, have been applied in analyzing the antioxidant capacity of complex samples. Understanding these analytical methods can assist in evaluating the antioxidant potential of compounds, including carboxylic acids and their derivatives (Munteanu & Apetrei, 2021).

Carboxylic Acid Bioisosteres in Drug Design

This review discusses the application of novel carboxylic acid bioisosteres in drug design, focusing on changes in bioactivity, selectivity, or physicochemical properties brought about by these substitutions. Carboxylic acids feature in the pharmacophore of numerous drugs, and bioisosteres are used to overcome obstacles such as toxicity, metabolic instability, or limited diffusion across biological membranes (Horgan & O’ Sullivan, 2021).

Safety and Hazards

The safety data sheet for a similar compound, “5-Chloro-2-thienylmagnesium bromide, 0.5M slurry in THF”, indicates that it is highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of causing cancer .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-8-3-4-10-11(16(19)20)7-12(18-15(10)9(8)2)13-5-6-14(17)21-13/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAXFLHVFBTFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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